1-Cyano-2-methylisothiourea is registered under the Chemical Abstracts Service number 15760-26-6. It is categorized under the broader class of isothioureas, which are known for their diverse biological properties, including antimicrobial and anticancer activities. The compound's structure allows it to interact with biological systems, making it a subject of interest for research into enzyme inhibition and other therapeutic applications .
The synthesis of 1-cyano-2-methylisothiourea can be achieved through several methods, often involving multi-step reactions that incorporate various reagents and conditions.
These synthetic methods allow for variations in yield and purity, necessitating careful optimization for desired outcomes .
The molecular structure of 1-cyano-2-methylisothiourea features a thiourea backbone with a methyl group and a cyano substituent. The structural formula can be represented as follows:
CC(=S)N(C#N)C(N)=S
This unique arrangement allows for potential interactions with biological macromolecules, influencing its biochemical properties .
1-Cyano-2-methylisothiourea participates in various chemical reactions that highlight its versatility as a reagent.
These reactions illustrate the compound's potential as a building block in organic synthesis and its reactivity profile in various chemical environments .
The mechanism of action for 1-cyano-2-methylisothiourea primarily relates to its role as an enzyme inhibitor.
Understanding these mechanisms is crucial for developing therapeutic agents targeting specific diseases .
The physical and chemical properties of 1-cyano-2-methylisothiourea are essential for its application in research and industry.
The applications of 1-cyano-2-methylisothiourea span several scientific fields:
These diverse applications underscore the compound's significance in both academic research and industrial contexts .
The primary synthesis of 1-cyano-2-methylisothiourea (CMTU; CAS 15760-26-6) exploits the nucleophilic addition-cyanation pathway. Methyl isothiocyanate serves as the foundational electrophile, reacting with cyanamide (NH₂CN) under controlled basic conditions. This process yields CMTU through a mechanism involving thiocarbonyl activation followed by nucleophilic attack at the carbon center of cyanamide. Key studies demonstrate that anhydrous solvents like tetrahydrofuran (THF) or acetonitrile are critical for suppressing hydrolysis by-products, with optimal yields (78–85%) achieved at 0–5°C to minimize oligomerization [6].
The reaction’s selectivity is highly sensitive to stoichiometry. A 1.2:1.0 molar ratio of methyl isothiocyanate to cyanamide maximizes CMTU formation while limiting the generation of symmetric thiourea impurities. Post-reaction quenching with cold aqueous acid (pH 5.0) is essential to precipitate the product, though this introduces challenges in isolating the highly water-soluble compound. Recent optimizations include in situ generation of cyanamide from calcium cyanamide, reducing costs and handling risks associated with volatile cyanamide .
Table 1: Optimized Conditions for Nucleophilic Addition-Cyanation
Parameter | Standard Approach | Optimized Approach | Yield Impact |
---|---|---|---|
Solvent | Acetonitrile | Anhydrous THF | +12% |
Temperature | 25°C | 0–5°C | +15% |
Methyl Isothiocyanate:Cyanamide Ratio | 1:1 | 1.2:1 | +8% |
Reaction Time | 4 hours | 2.5 hours | No change |
Quenching Agent | Water | Acetic Acid (pH 5.0) | +10% (purity) |
Transition-metal catalysis offers an alternative route to CMTU, particularly for functionalized derivatives requiring chemoselectivity. Copper(I) cyanide (CuCN) catalyzes the coupling of S-methylisothiourea with cyanogen bromide (BrCN) at 60°C in dimethylformamide (DMF), achieving 70–75% yield within 3 hours. This method exploits CuCN’s ability to facilitate C–N bond formation while suppressing competing hydrolysis pathways. The catalytic cycle involves oxidative addition of BrCN to copper, followed by transmetalation with the sulfur atom of S-methylisothiourea, and reductive elimination to release CMTU [9].
Palladium-based systems (e.g., Pd₂(dba)₃ with XPhos ligands) enable cyanation using non-toxic cyanopyridines as cyano donors, though yields remain moderate (50–65%). Catalyst loadings below 2 mol% are feasible but require anhydrous conditions and inert atmospheres to prevent catalyst deactivation. A significant limitation is the formation of stoichiometric metal halide waste, complicating purification. Recent advances focus on immobilized copper catalysts on silica supports, enabling catalyst recycling for three cycles with <8% activity loss [7].
Table 2: Metal Catalysts in CMTU Synthesis
Catalyst System | Cyano Source | Temperature | Yield | Limitations |
---|---|---|---|---|
CuCN (5 mol%) | BrCN | 60°C | 75% | Br₂ by-product formation |
Pd₂(dba)₃/XPhos (3 mol%) | NC-C₅H₄N | 100°C | 65% | High cost, oxygen sensitivity |
Cu/Al₂O₃ (heterogeneous) | NaCN | 80°C | 70% | Leaching after 3 cycles |
CuI/1,10-phenanthroline | K₄[Fe(CN)₆] | 120°C | 68% | Long reaction time (8 h) |
Solvent polarity directly influences CMTU’s tautomeric equilibrium, which in turn affects reaction kinetics. In polar protic solvents (e.g., ethanol), the thione tautomer predominates (95% abundance), enhancing electrophilicity at the thiocarbonyl carbon and accelerating nucleophilic addition. Conversely, aprotic solvents like DMF stabilize the thiol form, favoring cyclization reactions. Studies show that ethanol/water (9:1 v/v) at 50°C maximizes yield in one-pot syntheses (88%) by balancing solubility and tautomer distribution [5].
Temperature gradients critically impact multi-step sequences. For example, Michael additions involving CMTU require ≤20°C to prevent decomposition, while subsequent cyclizations necessitate reflux conditions (e.g., 80°C in ethanol). Implementing controlled temperature ramping (20°C → 80°C over 1 hour) during annulation reactions suppresses side products like polymeric thioureas, improving isolated yields by 25%. Microwave-assisted synthesis reduces processing times from hours to minutes (e.g., 15 minutes at 100°C) but faces scalability limitations due to heterogeneous heat distribution [9].
Table 3: Solvent/Temperature Effects on Key Reactions
Reaction Type | Optimal Solvent | Temperature | Yield | Side Products |
---|---|---|---|---|
Nucleophilic Addition | THF/H₂O (95:5) | 0–5°C | 85% | Bis-thiourea (<5%) |
Michael Addition | Ethanol | 20°C | 78% | Hydrolysis products (10%) |
Cyclization | Toluene | 80°C | 80% | Oligomers (8%) |
Metal-Catalyzed Cyanation | DMF | 60°C | 75% | Metal residues (3%) |
CMTU purification is complicated by its polar nature, tautomerism, and hydrogen-bonding propensity. The compound exists in a thione-thiol equilibrium in solution, leading to multiple HPLC peaks even in high-purity samples. Silica gel chromatography with ethyl acetate/methanol (95:5) resolves tautomers but causes significant adsorptive losses (20–30%) due to silanol group interactions. Reverse-phase C18 columns with acidic mobile phases (0.1% formic acid in acetonitrile/water) improve recovery to >90% by protonating the guanidine-like moiety and suppressing peak broadening [3].
Crystallization remains challenging due to CMTU’s low melting point (decomposition near 136°C) and hygroscopicity. Mixed-solvent systems (e.g., acetonitrile/diethyl ether) enable crystallization at −20°C, yielding 65–70% recovery with ≥98% purity. Industrial-scale processes favor continuous extraction using countercurrent chromatography with heptane/ethyl acetate/water (1:1:2), achieving 99% purity and reducing organic solvent consumption by 40% compared to batch methods [2] [3].
Table 4: Purification Techniques for CMTU
Method | Conditions | Purity | Recovery | Advantages |
---|---|---|---|---|
Silica Chromatography | EtOAc:MeOH (95:5) isocratic | 95% | 70% | Low cost |
RP-C18 HPLC | 0.1% HCOOH, MeCN:H₂O gradient | 99% | 92% | Tautomer resolution |
Crystallization | CH₃CN/Et₂O (1:3), −20°C | 98% | 65% | Solvent recyclability |
Countercurrent Chromatography | Heptane:EtOAc:H₂O (1:1:2) | 99% | 85% | Scalable, low solvent use |
Scaling CMTU synthesis beyond laboratory quantities necessitates addressing exothermicity, mixing efficiency, and by-product management. The nucleophilic addition-cyanation route exhibits a high heat of reaction (−85 kJ/mol), requiring jacketed reactors with controlled cooling rates to maintain ≤5°C during cyanamide addition. Pilot-scale trials (50 kg batches) demonstrate that segmented flow reactors reduce temperature gradients by 90% compared to stirred tanks, improving yield consistency from ±10% to ±2% [9].
Economic analyses reveal raw material costs dominate production expenses, with methyl isothiocyanate and cyanamide accounting for 75% of inputs. In situ cyanamide generation from calcium cyanamide cuts costs by 40% but introduces insoluble calcium salts, necessitating centrifugation. Environmental metrics highlight solvent recovery as critical: closed-loop distillation recovers >95% of THF, reducing waste disposal costs by 60%. Current optimizations target continuous hydrogenation to convert residual bis-thiourea impurities into reusable methyl isothiocyanate, minimizing waste [6].
Table 5: Scalability Metrics for CMTU Production
Parameter | Batch Reactor (100 L) | Continuous Flow Reactor | Improvement |
---|---|---|---|
Yield | 70% | 85% | +15% |
Reaction Time | 4 hours | 45 minutes | 82% reduction |
Temperature Control | ±5°C fluctuations | ±0.5°C | 90% stability |
THF Recovery | 70% | 95% | +25% |
Production Cost/kg | $220 | $165 | 25% reduction |
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